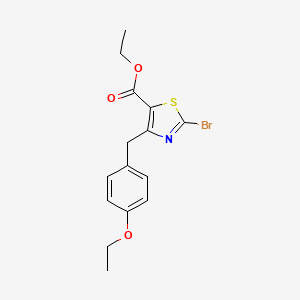
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the ethoxybenzyl and bromo substituents on the thiazole ring can significantly influence the compound’s chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the thiazole ring. The ethoxybenzyl group is then introduced via a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate: Similar structure but with a different position of the ethoxy group on the benzyl ring.
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate is unique due to the specific positioning of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C15H16BrNO3S |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-[(4-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16BrNO3S/c1-3-19-11-7-5-10(6-8-11)9-12-13(14(18)20-4-2)21-15(16)17-12/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
LYTSDZPMSJSYKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(SC(=N2)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

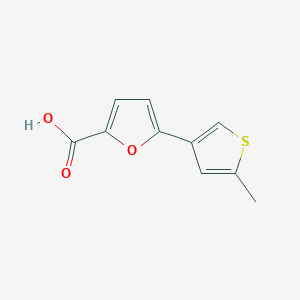
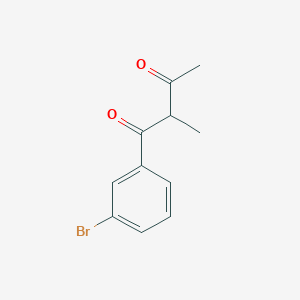
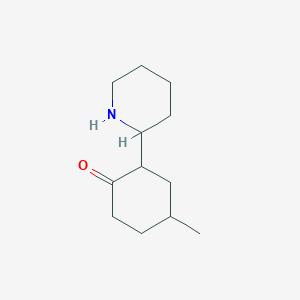
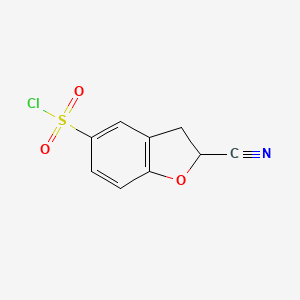
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
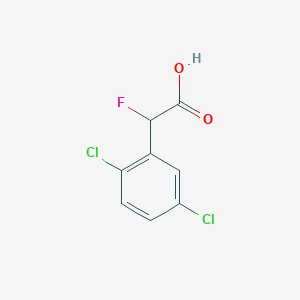
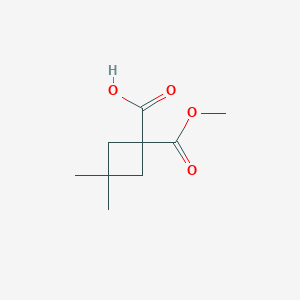

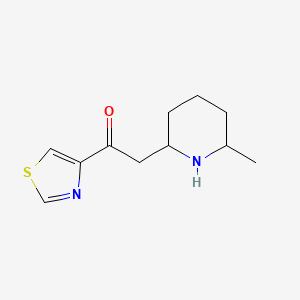
![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)
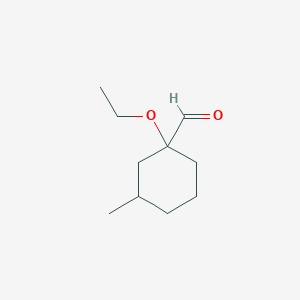
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
